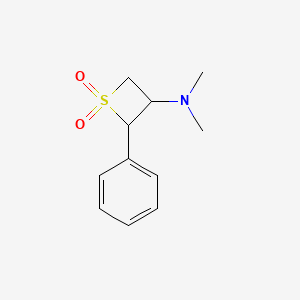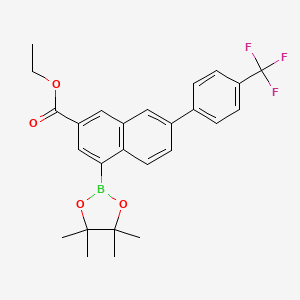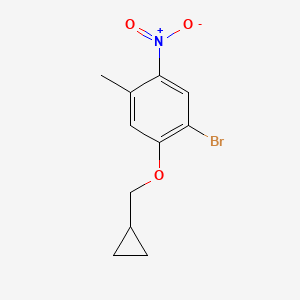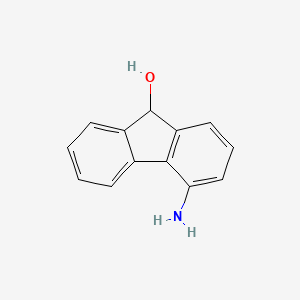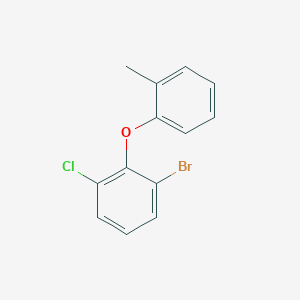
1-Bromo-3-chloro-2-(o-tolyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and an o-tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-chlorophenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The o-tolyloxy group can then be introduced through a nucleophilic substitution reaction using o-tolyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
1-Bromo-3-chloro-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols or ethers.
Electrophilic Substitution: The aromatic ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding anilines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Phenols and Ethers: From nucleophilic substitution.
Nitro and Sulfonic Acid Derivatives: From electrophilic substitution.
Quinones and Anilines: From oxidation and reduction reactions.
科学的研究の応用
1-Bromo-3-chloro-2-(o-tolyloxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-Bromo-3-chloro-2-(o-tolyloxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate can then undergo further reactions, leading to the formation of substituted products. The presence of electron-withdrawing groups like bromine and chlorine enhances the compound’s reactivity towards nucleophiles.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-3,5-dichlorobenzene
- 1-Bromo-2,4-dichlorobenzene
Uniqueness
1-Bromo-3-chloro-2-(o-tolyloxy)benzene is unique due to the presence of the o-tolyloxy group, which imparts distinct chemical properties compared to other halogenated benzenes
特性
分子式 |
C13H10BrClO |
|---|---|
分子量 |
297.57 g/mol |
IUPAC名 |
1-bromo-3-chloro-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,1H3 |
InChIキー |
TYWSDVKBNNSXHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OC2=C(C=CC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
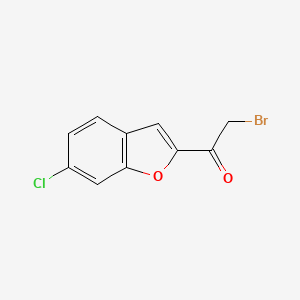
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
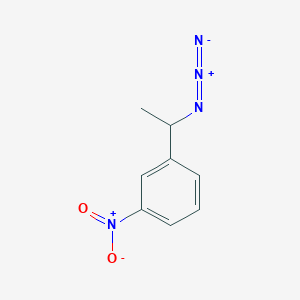
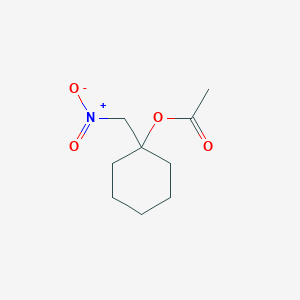
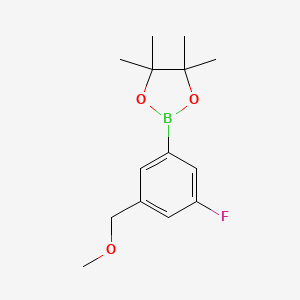
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)
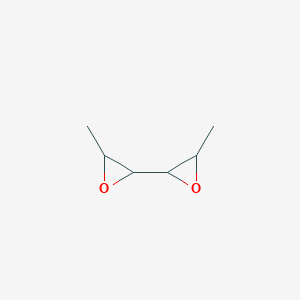
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
